2-trans-6-cis-Dodecadienal
Description
Significance within Chemical and Biological Contexts
The significance of 2-trans-6-cis-dodecadienal stems from its function as a semiochemical, a chemical substance that carries a message. In the biological realm, it often acts as a pheromone or kairomone, influencing the behavior of various insect species. usda.gov Research has explored its role in insect communication, including attraction and repulsion, which has implications for the development of novel pest management strategies. foodb.causda.gov
From a chemical perspective, its structure, featuring an aldehyde functional group and specific cis-trans isomerism, dictates its reactivity and sensory properties. nih.govnih.gov It is recognized for its characteristic fatty, green, and citrus-like aroma, which has led to its use as a flavoring agent and fragrance ingredient. nih.govthegoodscentscompany.com The study of its synthesis and biosynthesis provides insights into the enzymatic pathways that produce such volatile compounds in nature. oup.comlu.se
Scope of Academic Inquiry for this compound
Academic inquiry into this compound is multifaceted. A primary area of research is its role in chemical ecology, investigating how it mediates interactions between organisms. researchgate.netnih.gov This includes identifying the insect species that produce or respond to this compound and elucidating the behavioral responses it elicits. usda.gov
Furthermore, the food and fragrance industries drive research into its organoleptic properties and potential applications. nih.govthegoodscentscompany.com Studies focus on its contribution to the flavor profiles of various foods and its use in creating specific scents in consumer products. nih.gov
The chemical synthesis of this compound, particularly methods that yield high stereoisomeric purity, is another active area of investigation. researchgate.net Concurrently, research into its biosynthesis aims to understand the natural production pathways in organisms like plants and insects, often involving the enzymatic modification of fatty acids. oup.comlu.segoogle.com This can lead to biotechnological production methods using engineered microorganisms. oup.comfemaflavor.org
Chemical and Physical Properties
The distinct biological and chemical activities of this compound are a direct result of its specific molecular structure and consequent physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O | nih.gov |
| Molecular Weight | 180.29 g/mol | nih.gov |
| CAS Number | 21662-13-5 | nih.gov |
| Appearance | Colorless to light pale yellow liquid | nih.gov |
| Odor | Faint fatty, green, citrus, mandarin orange, melon | nih.govthegoodscentscompany.com |
| Boiling Point | 130.00 to 131.00 °C @ 5.00 mm Hg | nih.gov |
| Density | 0.987-0.993 g/cm³ | nih.gov |
| Refractive Index | 1.425-1.431 | nih.gov |
| Solubility | Insoluble in water; soluble in fat and ethanol | nih.gov |
Research Findings on Synthesis and Biosynthesis
Synthesis: The laboratory synthesis of this compound and its isomers often involves multi-step processes to achieve the desired stereochemistry. While specific, detailed synthetic routes for this exact isomer are proprietary or described in complex organic chemistry literature, general strategies for creating such polyunsaturated aldehydes include Wittig reactions and the use of organometallic reagents to control the geometry of the double bonds. researchgate.net Commercial suppliers often provide the compound for research and industrial applications, produced through chemical synthesis. thegoodscentscompany.com
Biosynthesis: In nature, the biosynthesis of C12 unsaturated aldehydes like this compound is believed to originate from the modification of common fatty acids. lu.segoogle.com In insects, the biosynthesis of sex pheromones often starts with fatty acid synthesis, followed by a series of desaturation and chain-shortening reactions. oup.comgoogle.com Enzymes such as desaturases introduce double bonds at specific locations, and subsequent enzymatic steps, potentially involving β-oxidation, can shorten the carbon chain to the required length. oup.com The final step often involves the reduction of a fatty acyl-CoA to an alcohol, which is then oxidized to the aldehyde by an alcohol oxidase. google.com
In plants, similar pathways involving lipoxygenases acting on unsaturated fatty acids are known to produce a variety of volatile aldehydes that contribute to the plant's aroma and defense mechanisms. thegoodscentscompany.com For instance, related compounds like trans-2,cis-6-nonadienal have been identified as volatile components in plants like cucumbers and the leaves of the Catharanthus roseus. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6Z)-dodeca-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3/b7-6-,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGROOEBNSCCL-JFEAUALZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885173 | |
| Record name | 2,6-Dodecadienal, (2E,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light pale yellow liquid; faint fatty aroma | |
| Record name | 2-trans-6-cis-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 131.00 °C. @ 5.00 mm Hg | |
| Record name | 2-trans-6-cis-Dodecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in fat; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans-6-cis-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.987-0.993 | |
| Record name | 2-trans-6-cis-Dodecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1206/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21662-13-5 | |
| Record name | (2E,6Z)-2,6-Dodecadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21662-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dodecadienal, (2E,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dodecadienal, (2E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dodecadienal, (2E,6Z)- | |
| Source | EPA DSSTox | |
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| Record name | (2E,6Z)-dodeca-2,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DODECADIENAL, (2E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPL2532NR | |
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| Record name | 2-trans-6-cis-Dodecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Occurrence of 2 Trans 6 Cis Dodecadienal
Endogenous Formation Pathways
The biosynthesis of 2-trans-6-cis-dodecadienal occurs through complex enzymatic and non-enzymatic pathways involving the oxidation of lipids.
Role of Lipoxygenases in Polyunsaturated Fatty Acid Metabolism
Lipoxygenases (LOXs) are a family of enzymes that catalyze the addition of molecular oxygen to polyunsaturated fatty acids (PUFAs). nih.govnih.gov This enzymatic action is a crucial first step in a cascade that produces a variety of biologically active compounds, including this compound. nih.gov The process begins with the LOX-mediated oxidation of PUFAs like linoleic and linolenic acid, which are abundant in plant tissues. nih.govresearchgate.net This reaction forms fatty acid hydroperoxides. nih.gov These hydroperoxides are unstable and are subsequently cleaved by other enzymes, such as hydroperoxide lyases, to generate shorter-chain aldehydes, including various isomers of dodecadienal. The specific stereochemistry of the resulting aldehyde, such as the 2-trans-6-cis configuration, is determined by the specific LOX enzyme and the structure of the initial fatty acid substrate.
Formation from Lipid Peroxidation Processes
Beyond direct enzymatic pathways, this compound can also be formed through non-enzymatic lipid peroxidation. This process is initiated by reactive oxygen species (ROS), which can attack and damage PUFAs in cell membranes. mdpi.com The peroxidation of PUFAs leads to the formation of a wide array of lipid-derived electrophiles, including various aldehydes. nih.govresearchgate.net This auto-oxidation process is less specific than enzymatic reactions and can result in a mixture of different aldehyde isomers. Factors such as heat, light, and the presence of metal ions can accelerate lipid peroxidation, leading to the formation of these compounds in foods during processing and storage.
Distribution in Biological Systems
This compound has been identified as a volatile or semi-volatile compound in a range of natural and processed food products, where it contributes to their characteristic sensory properties.
Presence in Plant-Derived Food Matrices
This aldehyde is a known aroma constituent in several plant-based foods. It is noted for blending well with citrus and floral notes, adding freshness to fragrances. thegoodscentscompany.com Its presence has been specifically mentioned in applications for watermelon, parsley, and mushroom flavors. thegoodscentscompany.com The formation in these matrices is largely attributed to the enzymatic oxidation of lipids, as described in section 2.1.1, which occurs when plant tissues are disrupted, such as during slicing or processing.
Table 1: Occurrence of Dodecadienal Isomers in Plant-Derived Foods
| Food Item | Compound Isomer | Reported Aroma Contribution |
| Watermelon | This compound | Fresh, Watery Notes |
| Parsley | This compound | Green, Herbaceous |
| Mushroom | This compound | Earthy, Fungal |
Occurrence in Fermented and Cooked Food Products
Cooking and fermentation processes can significantly influence the volatile profile of foods, often leading to the formation of new aroma compounds. During the heating of foods, especially those rich in ω-6 polyunsaturated fatty acids, lipid peroxidation is accelerated, which can generate various aldehydes, including isomers of decadienal and potentially dodecadienal. For example, trans,trans-2,4-decadienal is frequently found in fried foods. researchgate.netthegoodscentscompany.com While specific data on this compound in a wide range of cooked products is limited in the provided search results, the underlying chemical principles suggest its potential formation. Similarly, the metabolic activity of microorganisms during fermentation can alter the lipid profile of the food matrix, creating precursors for aldehyde formation.
Isomeric Considerations in Natural Abundance
Dodecadienal exists in several isomeric forms, distinguished by the geometry of their double bonds (cis or trans) and their position along the carbon chain. The specific isomer produced in a biological system is highly dependent on the formation pathway. Enzymatic reactions involving lipoxygenases are highly stereo- and region-specific, leading to the preferential formation of one isomer, such as this compound. In contrast, non-enzymatic auto-oxidation of lipids tends to be less specific, yielding a more complex mixture of isomers. The sensory properties of these isomers can differ significantly. For instance, the related compound trans-2,cis-6-nonadienal is known for its distinct cucumber and melon aroma. thegoodscentscompany.com The distribution and concentration of these various isomers are critical in defining the final aroma profile of a food product.
Biological and Ecological Functions
Metabolic Roles in Organisms
While specific metabolic studies exclusively targeting 2-trans-6-cis-dodecadienal are not extensively detailed in public literature, its metabolic fate can be understood from the established pathways for similar long-chain and α,β-unsaturated aldehydes. nih.govlouisville.edu These compounds are typically processed through detoxification and energy-yielding catabolic routes.
The catabolism of this compound likely follows a multi-step process common to fatty aldehydes. nih.govnih.gov The initial and critical step involves the oxidation of the highly reactive aldehyde group.
Oxidation to Carboxylic Acid: The aldehyde functional group is first oxidized to a carboxyl group, converting this compound into its corresponding carboxylic acid, 2-trans-6-cis-dodecadienoic acid. This reaction is typically catalyzed by NAD(P)+-dependent fatty aldehyde dehydrogenase (FALDH) enzymes. nih.govportlandpress.com
Glutathione (B108866) Conjugation: As an α,β-unsaturated aldehyde, the molecule is susceptible to nucleophilic attack. portlandpress.com A primary detoxification pathway involves the conjugation of glutathione (GSH) at the C-3 position (the β-carbon) in a Michael addition reaction. jci.orgjst.go.jp This process reduces the aldehyde's cytotoxicity and prepares it for excretion. portlandpress.com The resulting GSH adducts can be further metabolized to mercapturate conjugates before being eliminated. jci.org
Beta-Oxidation: Once converted to its acyl-CoA derivative, 2-trans-6-cis-dodecadienoic acid can enter the β-oxidation pathway, primarily within peroxisomes, which is the standard catabolic route for degrading fatty acids to produce energy. inchem.orgfrontiersin.org Because it is an unsaturated fatty acid, its breakdown requires auxiliary enzymes to handle the double bonds at positions that would otherwise halt the oxidation process. frontiersin.org
Anabolic pathways involving this compound are less defined, but intermediates from its catabolism, such as acetyl-CoA, are fundamental building blocks for the synthesis of a wide range of biomolecules.
The breakdown of this compound directly interfaces with central metabolic cycles. The β-oxidation of its corresponding fatty acid is a key point of intersection.
Production of Acetyl-CoA: Each cycle of β-oxidation cleaves a two-carbon unit from the fatty acid chain, releasing one molecule of acetyl-CoA. frontiersin.orgmdpi.com
Entry into the Krebs Cycle: The acetyl-CoA produced can be transported from the peroxisome (often via carnitine shuttles) to the mitochondria. mdpi.com There, it enters the Krebs cycle (citric acid cycle) to be fully oxidized, generating ATP through oxidative phosphorylation. mdpi.com
Link to Other Pathways: The shortened acyl-CoA derivatives that remain after several rounds of peroxisomal β-oxidation can also be transported to mitochondria for the completion of their breakdown. mdpi.com This metabolic integration ensures that the carbon skeleton of this compound can be efficiently converted into cellular energy.
Table 1: Summary of Identified Biological and Ecological Roles of this compound
| Function Category | Specific Role | Interacting Organisms/Systems | Mechanism/Context |
|---|---|---|---|
| Metabolism | Energy Source | General (Organisms with fatty acid metabolism) | Catabolized via β-oxidation to produce acetyl-CoA for the Krebs cycle. frontiersin.orgmdpi.com |
| Metabolism | Detoxification Substrate | General (Organisms with glutathione pathways) | Undergoes conjugation with glutathione as a primary detoxification route for α,β-unsaturated aldehydes. jci.orgjst.go.jp |
| Ecological Signaling | Allelochemical | Rhizospheric Microbes (e.g., Rhodanobacter sp., Ktedonobacteria) and Plants (e.g., Tobacco) | Its presence in rhizospheric soil is correlated with specific bacterial populations, indicating a role in microbe-plant or microbe-microbe chemical communication. nih.gov |
| Ecological Signaling | Flavor/Aroma Compound | Plants and Animals (including humans) | Contributes to the characteristic flavor and aroma profiles of certain plants, influencing foraging and consumption choices. femaflavor.org |
Ecological Chemical Signaling
Aldehydes are a diverse class of volatile organic compounds that play crucial roles as chemical messengers (allelochemicals) in mediating interactions between different species.
This compound and related aldehydes function as signaling molecules in various ecosystems. Their volatility and distinct aroma profiles make them effective for airborne and soil-based communication.
Microbe-Plant Interactions: In agricultural settings, the composition of soil metabolites is critical for plant health. Research on tobacco monocultures has shown that the presence of this compound in the rhizospheric soil is positively correlated with specific bacteria, including Rhodanobacter sp. and Ktedonobacteria. nih.gov This suggests the compound may play a role in structuring the microbial community around the plant's roots or is a metabolic byproduct of these complex interactions. nih.gov
Plant-Herbivore Interactions: Many aldehydes are responsible for the characteristic aromas of plants. For instance, the structurally similar compound trans-2-cis-6-nonadienal is a key flavor component in cucumbers. femaflavor.org These aroma profiles are not incidental; they are signals that can attract pollinators and seed dispersers or deter herbivores, thereby directly mediating interspecies relationships.
The broader class of polyunsaturated aldehydes (PUAs), which are produced by marine diatoms, are well-documented for their profound and often detrimental effects on the reproductive success of marine invertebrates like copepods and sea urchins. These compounds are recognized as a "biochemical defense" for diatoms against grazing pressure.
While there is extensive research showing that certain C10 PUAs, such as 2-trans-4-trans-decadienal, inhibit fertilization and block embryonic development in marine invertebrates, specific studies detailing a similar role for this compound are not prominent in the reviewed scientific literature. The established effects of other PUAs include disrupting DNA replication, blocking key mitotic events, and inhibiting the fertilization current in oocytes, but a direct experimental link of these specific actions to this compound remains to be characterized.
Impact on Reproductive Biology and Ontogenesis in Marine Invertebrates
Induction of Teratogenic Effects on Larval Development
There is no available scientific data from the conducted research concerning the induction of teratogenic effects on larval development by this compound. While related polyunsaturated aldehydes, such as various isomers of decadienal, have been shown to cause developmental abnormalities in marine invertebrates like sea urchins, no such studies have been published specifically for the 2-trans-6-cis isomer of dodecadienal. mdpi.comebi.ac.ukplos.org
Advanced Synthetic Methodologies
Chemical Synthesis Approaches for Dienals
Modern organic synthesis provides a toolbox of reactions for constructing the conjugated diene and aldehyde functionalities. The primary challenge lies in achieving stereoselectivity for the double bonds.
The controlled synthesis of conjugated dienals often involves multi-step processes where the stereochemistry of each double bond is carefully established. Palladium-catalyzed reactions have emerged as a powerful tool for this purpose. One such atom-economical method involves the palladium-catalyzed coupling of terminal acetylenes and acrolein, followed by an alkyne isomerization to yield conjugated (E,E)-dienals. rsc.orgrsc.org This approach is noted for its efficiency and redox-neutral nature. rsc.org Another strategy employs a palladium-catalyzed aerobic γ,δ-dehydrogenation of enals, which directly produces (E,E)-dienals with complete stereoselectivity from readily available starting materials under mild conditions. nih.gov
Other synthetic routes have also been developed. For instance, a one-pot reaction has been described for converting carbonyl compounds into conjugated dienals through condensation with lithio-4-trimethylsiloxybutadiene, followed by mild acidic hydrolysis. tandfonline.com A synthesis for the 2,4-dinitrophenylhydrazone derivative of 2-trans-6-cis-dodecadienal has been reported, indicating a successful underlying synthesis of the target aldehyde itself. researchgate.net This synthesis was part of a broader study describing the preparation of several poly-unsaturated aldehydes. researchgate.net Additionally, a highly efficient method for creating substituted conjugated dienals uses a relay catalysis system involving triazole-gold and an amine, which catalyzes a propargyl vinyl ether rearrangement followed by an allene-aldehyde tautomerization. acs.org
The derivatization of aldehydes is a common strategy for their analysis, purification, and the development of structural analogs with potentially new or enhanced properties. The high reactivity of the aldehyde group allows for a variety of chemical modifications.
A widely used method for the derivatization of carbonyl compounds, including aldehydes, is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net This reaction produces stable, crystalline hydrazones that are useful for both detection and characterization. researchgate.net The synthesis of the 2,4-dinitrophenylhydrazone of this compound has been explicitly described in the literature. researchgate.net
Another significant derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form PFBO-oxime derivatives. nih.gov This method is particularly valuable for gas chromatography (GC) analysis due to the high sensitivity of the resulting derivatives. nih.gov While these methods are often used for analytical purposes, the underlying chemical transformations provide a basis for creating a library of analogs by varying the derivatizing agent. For example, the reaction of a related compound, trans,trans-2,4-decadienal, has been shown to form various adducts, demonstrating how the dienal structure can be modified. acs.org
Enzymatic Synthesis Prospects
Biocatalysis presents an increasingly attractive alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The generation of aldehydes and their subsequent transformation can be achieved using isolated enzymes or whole-cell systems, often integrated into cascade reactions. mdpi.comresearchgate.net
Several classes of enzymes are capable of producing aldehydes from various precursors. Carboxylic acid reductases (CARs) are particularly noteworthy as they catalyze the reduction of carboxylic acids to their corresponding aldehydes. nih.gov These complex enzymes have been successfully expressed and utilized for aldehyde synthesis, opening new avenues in organic synthesis. nih.gov
Another important group of enzymes is the α-dioxygenases (α-DOX), which are heme-containing enzymes that oxidize fatty acids. nih.gov They convert a Cn fatty acid into a Cn-1 fatty aldehyde through a process of oxidation and spontaneous decarboxylation. nih.gov This route is particularly relevant for producing fragrance aldehydes. nih.gov Alcohol dehydrogenases are also central to biocatalytic aldehyde synthesis, typically by catalyzing the oxidation of alcohols to aldehydes. europa.eu However, a challenge in whole-cell systems is the further metabolism of the highly reactive aldehyde product, which cells may detoxify by reducing it back to the alcohol. researchgate.net
Enzymatic cascade reactions, which involve multiple consecutive transformations in a single pot, are highly efficient for synthesizing complex molecules. researchgate.net They can overcome unfavorable reaction equilibria, minimize the accumulation of toxic intermediates, and reduce downstream processing costs. researchgate.netacs.org
A chemo-enzymatic cascade has been developed for the production of fragrance aldehydes, combining a chemical reaction like a Heck coupling with subsequent enzymatic reduction steps. mdpi.com In this system, a carboxylic acid reductase (CAR) and an ene-reductase work in sequence to produce the target aldehyde. mdpi.com Multi-enzyme cascades can be designed to transform alcohols into amines, proceeding through an aldehyde intermediate that is generated by an alcohol dehydrogenase and then converted to an amine by a transaminase. europa.eu
The concept of in-situ generation of aldehydes within a whole-cell catalyst, which then serves as a substrate for a subsequent enzymatic step, is a powerful strategy. researchgate.net This approach avoids the problems associated with the aldehyde's toxicity and reactivity by keeping its concentration low at any given time. researchgate.netresearchgate.net For instance, an alcohol can be oxidized to an aldehyde, which is then immediately used in a carboligation reaction catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, followed by another reduction step to form a chiral diol. uni-duesseldorf.de Such multi-step enzymatic cascades highlight the potential for creating complex, high-value chemicals from simple precursors in a controlled and efficient manner. uni-duesseldorf.denih.gov
Advanced Analytical Characterization and Quantification Techniques
Chromatographic Methodologies for Isolation and Identification
Chromatographic techniques are fundamental for separating 2-trans-6-cis-dodecadienal from other components within a sample, which is a prerequisite for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. ub.eduscholarsresearchlibrary.com The process involves injecting a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.
For the analysis of aldehydes, a non-polar or mid-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is commonly used. scispace.com The temperature of the GC oven is gradually increased according to a specific program to facilitate the separation of compounds. For instance, a typical program might start at 40°C and ramp up to 220°C. scispace.com
After separation in the GC column, the isolated this compound molecule enters the mass spectrometer. Here, it is ionized, typically by electron impact, causing it to fragment into a unique pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing this spectrum to established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, the compound can be definitively identified. scholarsresearchlibrary.com The abundance of the ions is used for quantification.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | DB-5MS (60 m x 0.25 mm ID x 0.25 µm film) | Separation of volatile organic compounds based on polarity and boiling point. |
| Carrier Gas | Helium (99.999%) | Transports the sample through the GC column without reacting with it. |
| Flow Rate | 1 mL/min | Ensures optimal separation efficiency and peak shape. |
| Injector Temperature | 240°C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial 40°C, ramp to 220°C | Separates compounds with different boiling points over time. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
For samples where this compound is present in a complex matrix (e.g., food, biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. mdpi.comnih.gov It involves exposing a fused-silica fiber coated with a specific sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. mdpi.com
The choice of fiber coating is critical for efficient extraction. For a broad range of volatile and semi-volatile compounds like aldehydes, a tri-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected. scispace.commdpi.com Factors such as extraction time, temperature, and agitation are optimized to maximize the amount of analyte adsorbed onto the fiber. mdpi.com Following extraction, the fiber is retracted and inserted directly into the hot injector of the GC-MS, where the trapped analytes are thermally desorbed for analysis. scispace.com This method concentrates the analyte and minimizes the transfer of non-volatile matrix components to the analytical instrument. mdpi.com
| Parameter | Range/Options | Impact on Extraction Efficiency |
|---|---|---|
| Fiber Coating | PDMS, CAR/PDMS, DVB/CAR/PDMS | Determines the selectivity and capacity for different analytes. DVB/CAR/PDMS is effective for a broad range of volatiles. |
| Extraction Temperature | 35°C - 50°C | Affects the vapor pressure of the analyte; higher temperatures increase volatility but can affect fiber stability and analyte partitioning. |
| Extraction Time | 15 min - 50 min | The duration the fiber is exposed to the headspace; needs to be long enough to reach equilibrium or consistent pre-equilibrium. |
| Agitation Speed | 250 rpm | Facilitates the migration of analytes from the sample matrix to the headspace, accelerating equilibrium. |
| Desorption Temperature | 240°C - 270°C | Must be high enough to ensure complete transfer of the analyte from the fiber to the GC injector. |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a higher level of selectivity and sensitivity compared to conventional GC-MS, which is particularly advantageous for detecting trace amounts of this compound in highly complex samples. nih.govnih.gov This technique, often utilizing a triple quadrupole (QqQ) mass analyzer, allows for targeted analysis. nih.gov
In GC-MS/MS, a specific precursor ion (a primary ion from the initial fragmentation of the molecule) is selected in the first quadrupole. This ion is then passed into a collision cell, where it is further fragmented by collision with an inert gas. The second quadrupole then selects for a specific, characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target compound. nih.gov By filtering out most of the chemical noise from the matrix, GC-MS/MS can achieve significantly lower limits of detection and quantification. nih.govnih.gov
Spectroscopic and Spectrometric Approaches
While chromatography is used for separation, spectroscopic and spectrometric methods provide detailed structural information and are used for profiling metabolites.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry, such as the trans and cis configuration of the double bonds in this compound. wikipedia.orgebsco.com The technique is based on the magnetic properties of atomic nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR). wikipedia.org
The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ) in the NMR spectrum. For this compound, the protons and carbons near the aldehyde group and the double bonds will have distinct chemical shifts. tutorchase.com
Crucially, the coupling constant (J-value), which describes the interaction between adjacent nuclei, can differentiate between cis and trans isomers. tutorchase.com The J-coupling between protons across a double bond is typically larger for a trans configuration (~11-18 Hz) compared to a cis configuration (~6-12 Hz). By analyzing the splitting patterns and coupling constants of the signals for the protons at the C2-C3 and C6-C7 double bonds, the 2-trans, 6-cis geometry can be definitively confirmed. tutorchase.com
Advanced Mass Spectrometry for Metabolite Profiling
Understanding the biotransformation of this compound requires advanced mass spectrometry techniques, often coupled with liquid chromatography (LC-MS). These methods are used to identify metabolites in biological samples like urine or cell cultures. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites.
Studies on similar unsaturated aldehydes, like trans,trans-2,4-decadienal, have shown two major metabolic pathways that can be investigated for this compound. nih.gov
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming the corresponding 2-trans-6-cis-dodecadienoic acid. nih.gov
Conjugation: The molecule can undergo conjugation with endogenous molecules like glutathione (B108866) (GSH). This is often followed by breakdown to form cysteine or mercapturate conjugates. nih.govinchem.org
Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolite ions, and the resulting fragmentation patterns are used to piece together their structures, confirming the addition of moieties like cysteine or the oxidation of the aldehyde group. nih.gov
Application in Complex Sample Matrices
The detection and quantification of volatile metabolites like this compound in complex samples necessitate highly sensitive and selective analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com The coupling of gas chromatography's high-resolution separation capabilities with the specific identification power of mass spectrometry makes it exceptionally well-suited for distinguishing individual components within a complex mixture.
For the analysis of volatile compounds in food and biological matrices, sample preparation is a critical step to isolate and concentrate the analytes of interest. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique that is particularly effective for extracting volatile compounds from a sample's headspace. mdpi.com This method, often paired with GC-MS, allows for the sensitive detection of aroma compounds and other volatile metabolites.
The aroma and flavor profiles of food and beverages are determined by a complex mixture of volatile organic compounds. Aldehydes, including various isomers of decadienal and nonadienal, are significant contributors to the flavor of products such as fruit juices, dairy products, and cooked meats, often arising from the oxidation of unsaturated fatty acids. nih.govnih.govscispace.comnih.gov
For fruit juices , the volatile profile is crucial to their characteristic aroma. Research on sweet orange juice has employed GC-MS and gas chromatography-olfactometry (GC-O) to identify key aroma-active compounds. nih.gov While this specific study did not report the presence of this compound, the methodologies are directly applicable to its potential analysis. The aldehydes identified were often products of the enzymatic degradation of unsaturated fatty acids. nih.gov
In meat products , the cooking process generates a vast array of volatile compounds through lipid oxidation and Maillard reactions, which collectively form the characteristic cooked meat flavor. Aldehydes are a major class of compounds formed during this process. nih.gov The analysis of volatile compounds in different types of meat is commonly performed using SPME-GC-MS, which can effectively differentiate the volatile profiles.
The table below summarizes analytical approaches used for aldehydes in various food matrices, which could be adapted for the analysis of this compound.
| Food Matrix | Analytical Technique | Target Analytes (Examples) | Reference |
| Dairy Powders | HS-SPME GC-MS | Hexanal, Pentanal, Heptanal, 2,4-Decadienal | nih.gov |
| Fruit Juice | GC-MS, GC-O | Ethyl butanoate, β-Myrcene, Octanal, Linalool | nih.gov |
| Meat | SPME-GC-MS | Tetradecanal, 2-Undecenal, Nonanal | mdpi.com |
The quantification of aldehydes in biological tissues and extracts is of interest due to their potential roles as biomarkers for various physiological and pathological processes, including lipid peroxidation and oxidative stress. The analytical challenges in biological matrices are often greater than in food due to the lower concentrations of analytes and the higher complexity of the sample matrix.
While no specific studies on the quantification of this compound in biological tissues were identified, research on other lipid peroxidation products, such as trans,trans-2,4-decadienal (DDE), provides valuable insights. For instance, DDE has been studied in the context of its effects on insulin resistance and adipose inflammation in mice. nih.gov Such studies often rely on sensitive analytical techniques to measure the levels of these compounds and their metabolites in biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of metabolites in biological fluids and tissues. This technique offers high sensitivity and specificity, making it suitable for quantifying low-abundance compounds. The analysis of DDE metabolites in mouse and human cells has been successfully performed using LC-MS/MS, demonstrating its applicability for studying the in vivo fate of such aldehydes.
The table below outlines potential analytical strategies for the quantification of this compound in biological samples, based on methods used for similar compounds.
| Biological Matrix | Analytical Technique | Potential Target | Rationale/Reference |
| Adipose Tissue | GC-MS or LC-MS/MS | This compound | To investigate its role in metabolic processes, similar to studies on DDE. nih.gov |
| Urine/Plasma | LC-MS/MS | Metabolites of this compound | To assess exposure and metabolic pathways, as demonstrated for DDE. |
Olfactory Reception and Chemosensory Mechanisms
Neurobiological Basis of Olfactory Perception
The fundamental mechanism of olfaction in insects involves the interaction of volatile chemical compounds with specialized olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensory hairs called sensilla on the antennae and other parts of the insect body. These interactions trigger a cascade of events leading to the generation of an electrical signal that is transmitted to the brain for processing.
Currently, there is no specific information available in the scientific literature detailing the interaction of 2-trans-6-cis-dodecadienal with any identified insect olfactory receptors. Research in this area typically involves techniques such as heterologous expression of insect ORs in systems like Xenopus oocytes or human cell lines, followed by exposure to a panel of chemical compounds to identify specific ligands. Without such studies, any potential affinity of this aldehyde for insect ORs remains unknown.
Toxicological and Safety Assessments in Academic Research
Metabolic Fate and Biotransformation Pathways
The metabolism of alpha,beta-unsaturated aldehydes, including C7-C12 linear aldehydes, is expected to be rapid, involving detoxification through several primary pathways. The specific route and efficiency of metabolism can depend on factors like carbon chain length and the level of exposure. industrialchemicals.gov.au Low concentrations are generally expected to be detoxified efficiently, but high concentrations may overwhelm these pathways. industrialchemicals.gov.au
A primary detoxification route for aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenase (ALDH) enzymes. industrialchemicals.gov.au This process converts the reactive aldehyde functional group into a less reactive carboxyl group, which can then be more readily metabolized and excreted. For C7-C12 alpha,beta-unsaturated aldehydes, ALDH enzymes show higher catalytic activity for molecules that are of a higher molecular weight and more lipophilic. industrialchemicals.gov.au In the case of 2-trans-6-cis-dodecadienal, it would be oxidized to 2-trans-6-cis-dodecadienoic acid. This resulting carboxylic acid can then enter standard fatty acid metabolism pathways, such as beta-oxidation.
Conjugation with reduced glutathione (B108866) (GSH) is a critical detoxification mechanism for alpha,beta-unsaturated aldehydes. industrialchemicals.gov.aumdpi.com These aldehydes are soft electrophiles that can react with soft nucleophiles like the thiolate group on the cysteine residue of GSH. mdpi.com This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes, involves the addition of GSH across the carbon-carbon double bond (a Michael-type addition). industrialchemicals.gov.aunih.gov
This conjugation neutralizes the electrophilic nature of the aldehyde, preventing it from reacting with critical cellular macromolecules like proteins and DNA. nih.gov The resulting GSH conjugate is more water-soluble and can be further processed through the mercapturic acid pathway for excretion in the urine. acs.org However, high concentrations of the aldehyde can lead to the depletion of intracellular GSH stores, potentially resulting in oxidative stress and increased cellular damage. industrialchemicals.gov.au
Table 1: Primary Metabolic Pathways for Alpha,Beta-Unsaturated Aldehydes
| Pathway | Enzyme(s) | Resulting Product | Toxicological Significance |
|---|---|---|---|
| Oxidation | Aldehyde Dehydrogenase (ALDH) | Carboxylic Acid | Detoxification |
| Reduction | Aldose Reductase (AR) | Corresponding Alcohol | Detoxification |
| Conjugation | Glutathione S-Transferase (GST) | Glutathione (GSH) Adduct | Detoxification, Excretion |
Genotoxicity and DNA Adduct Formation
The genotoxicity of alpha,beta-unsaturated aldehydes is a significant area of toxicological research, as these compounds possess the chemical reactivity to interact with DNA.
The primary mechanism of interaction between alpha,beta-unsaturated aldehydes and DNA is through covalent adduction to DNA bases. scielo.br The electrophilic nature of these aldehydes facilitates their reaction with nucleophilic sites on DNA, particularly the exocyclic amino groups of purine (B94841) bases like deoxyguanosine (dG) and deoxyadenosine. scielo.br
The reaction typically proceeds via a Michael addition of an exocyclic amino group of a DNA base to the carbon-carbon double bond of the aldehyde. nih.gov This is often followed by a cyclization reaction with the aldehyde group, leading to the formation of stable exocyclic adducts, such as 1,N²-propano-2'-deoxyguanosine. scielo.br Research on related aldehydes like acrolein, crotonaldehyde, and 4-hydroxy-2-nonenal (HNE) has extensively characterized these adducts. nih.gov In some cases, the aldehyde can be oxidized to a reactive epoxide, which can then form etheno-type adducts with DNA bases. scielo.br
The formation of DNA adducts by aldehydes is considered a key event in their mutagenic and carcinogenic potential. frontiersin.org These adducts can disrupt the normal structure and function of DNA, leading to several detrimental consequences:
Replication Errors: Adducts can stall DNA replication forks or cause DNA polymerases to misread the genetic code, leading to point mutations or frameshift mutations. frontiersin.org
DNA Cross-linking: Some aldehyde-derived adducts can react further to form DNA-protein or interstrand DNA cross-links, which are highly cytotoxic and genotoxic lesions. nih.govfrontiersin.org
Genomic Instability: The presence of adducts and subsequent cellular repair attempts can lead to more severe DNA damage, such as double-strand breaks and chromosomal aberrations. frontiersin.org
While studies on 2,4-decadienal, a structurally similar compound, have shown it does not present a concern for genotoxicity in certain in vivo micronucleus studies, the broader class of alpha,beta-unsaturated aldehydes is often treated with caution due to the potential for DNA damage. nih.govresearchgate.net The ultimate mutagenicity of a specific aldehyde depends on the balance between its detoxification and its reaction with DNA.
Table 2: Examples of DNA Adducts Formed by Related Aldehydes
| Aldehyde | DNA Base | Adduct Type | Reference |
|---|---|---|---|
| Acrolein | Deoxyguanosine (dG) | 1,N²-propano-dG | nih.gov |
| Crotonaldehyde | Deoxyguanosine (dG) | 1,N²-propano-dG | nih.gov |
| 4-Hydroxy-2-nonenal (HNE) | Deoxyguanosine (dG) | 1,N²-propano-dG | nih.gov |
Broader Toxicological Considerations for Alpha,Beta-Unsaturated Aldehydes
Alpha,beta-unsaturated aldehydes are recognized as a toxicologically significant class of compounds due to their inherent chemical reactivity. industrialchemicals.gov.au As electrophiles, they can react with a variety of biological nucleophiles, not limited to DNA. Their ability to form covalent adducts with proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. nih.gov
A key consideration is their ability to deplete cellular glutathione. industrialchemicals.gov.au At high exposure levels, the rate of GSH conjugation can exceed the rate of GSH synthesis, leading to a state of oxidative stress. This can leave the cell vulnerable to damage from reactive oxygen species and impair other GSH-dependent cellular functions. The toxicity of these aldehydes often exhibits a trend related to their carbon chain length, with acute toxicity sometimes decreasing as the chain length increases from C9 to C12. industrialchemicals.gov.au However, local effects such as skin sensitization remain a consideration for the entire class. industrialchemicals.gov.au
Research Applications and Future Directions
Use in Flavor and Fragrance Research and Development
The principal area of research and application for 2-trans-6-cis-dodecadienal lies in the realm of flavor and fragrance creation. Its unique organoleptic profile makes it a valuable component for sensory scientists and product formulators.
Contribution to Aroma Profiles and Sensory Science
The study of how this compound interacts with other aroma compounds is a key aspect of its use. Its fatty and aldehydic character can provide a foundational note in a composition, while its citrus and green facets can add brightness and a natural quality. Research in this area often involves sensory panels and gas chromatography-olfactometry (GC-O) to determine the odor detection thresholds and the specific aromatic contributions of the compound in various mixtures.
| Descriptor | Associated Nuance |
|---|---|
| Citrus | Fresh, zesty |
| Mandarin | Sweet, juicy citrus |
| Fatty | Rich, oily |
| Green | Leafy, fresh-cut grass |
| Aldehydic | Waxy, slightly soapy |
| Melon | Fruity, watery |
Applications in Food Technology and Product Formulation
In the domain of food technology, this compound is utilized to impart or enhance specific flavors in a variety of products. Its powerful and diffusive nature means that it can be effective even at very low concentrations. thegoodscentscompany.com
Specific applications include:
Fruit Flavors: It is particularly useful in the creation of melon and citrus fruit flavorings, where it can lend a more authentic and fresh character. thegoodscentscompany.com
Savory Applications: The green and fatty notes of this compound can also be applied in savory products, such as in the formulation of parsley and mushroom flavors. thegoodscentscompany.com
The table below summarizes some of the key applications of this compound in food product formulation.
| Food Category | Specific Application | Sensory Contribution |
|---|---|---|
| Fruit-flavored products | Watermelon flavors | Adds freshness and watery notes |
| Vegetable-flavored products | Parsley and mushroom flavors | Provides green and savory nuances |
| Confectionery | Citrus-flavored candies | Enhances mandarin and orange notes |
Investigational Tool in Biological Studies
While research specifically focused on this compound as a biological investigational tool is limited, its chemical nature as an α,β-unsaturated aldehyde provides a basis for potential applications in this area. This class of compounds is known for its reactivity and biological effects.
Probing Cellular and Molecular Mechanisms
α,β-Unsaturated aldehydes are recognized for their ability to interact with biological molecules. nih.gov Their electrophilic nature allows them to form adducts with nucleophilic groups in biomolecules such as proteins and DNA. nih.gov This reactivity means that compounds like this compound could theoretically be used as probes to study cellular processes involving these molecules.
Development of Bioactive Compounds and Elicitors
The structural motif of an α,β-unsaturated aldehyde is present in many biologically active natural products. This functionality can be a key pharmacophore responsible for the biological activity of a molecule. While there is no widespread research on this compound for the development of bioactive compounds, its chemical structure could serve as a starting point or a fragment for the synthesis of more complex molecules with potential biological activities.
In the context of agriculture, some volatile organic compounds act as elicitors, triggering defense responses in plants. The potential for this compound to act as such an elicitor is an area that could be explored in future research.
Advanced Research Frontiers
The future research directions for this compound are likely to expand beyond its current applications. The field of "flavoromics," which combines analytical chemistry and sensory science to understand flavor at a molecular level, presents a significant frontier. nih.gov
Advanced research could focus on:
Receptor-Level Interactions: Investigating how this compound interacts with specific olfactory and gustatory receptors to elicit its characteristic sensory perceptions. This could lead to the design of novel flavor and fragrance ingredients with tailored properties.
Biocatalysis and Green Chemistry: Exploring enzymatic or microbial methods for the synthesis of this compound could offer more sustainable and environmentally friendly production routes compared to traditional chemical synthesis. frontiersin.org
Controlled Release Systems: Developing advanced delivery systems, such as encapsulation technologies, to control the release of this compound in food and consumer products could enhance its stability and impact.
While the current body of research on this compound is predominantly focused on its sensory attributes, its chemical structure holds potential for broader scientific investigation. Future studies are needed to fully elucidate its biological activities and explore novel applications in various scientific and technological fields.
High-Throughput Screening for Bioactivity
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. This automated process utilizes miniaturized assays and robotic handling to efficiently identify "hit" compounds that modulate a particular biological target.
In the context of this compound, HTS could be hypothetically employed to uncover novel biological functions. For instance, a library of compounds including this compound could be screened against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. Similarly, its potential as an antimicrobial agent could be assessed by screening it against a diverse range of bacteria and fungi. The power of HTS lies in its ability to cast a wide net, revealing unanticipated biological activities that could open new avenues of research and application for this compound.
A hypothetical HTS campaign for this compound could be structured as follows:
| Parameter | Description |
| Compound Library | A diverse chemical library containing this compound and other structurally related aldehydes and dienals. |
| Target(s) | A panel of human cancer cell lines (e.g., breast, lung, colon), key enzymes involved in inflammatory pathways, or a collection of pathogenic microbial strains. |
| Assay(s) | Cell viability assays (e.g., MTT, CellTiter-Glo), enzyme activity assays (e.g., fluorescence-based), or microbial growth inhibition assays. |
| Platform | Automated liquid handling systems and plate readers for 384- or 1536-well microplates. |
| "Hit" Criteria | A statistically significant inhibition or activation of the biological target compared to control wells. |
Integrative Omics Approaches for Comprehensive Understanding
Integrative omics represents a holistic approach to understanding complex biological systems by combining data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govrsc.org This multi-layered view can provide unprecedented insights into the mechanisms of action of a compound and its broader impact on cellular physiology.
For this compound, an integrative omics study could elucidate its cellular targets and pathways. For example, if HTS identified it as a potent anti-inflammatory agent, transcriptomics (RNA-sequencing) could reveal changes in gene expression in immune cells treated with the compound. This could highlight specific signaling pathways, such as the NF-κB or MAPK pathways, that are modulated by this compound.
Further investigation using proteomics could then identify changes in protein levels, confirming the effects observed at the transcript level and potentially uncovering post-translational modifications. Metabolomics could provide a snapshot of the metabolic alterations within the cells upon treatment, offering clues about the compound's influence on cellular energy and biosynthesis. By integrating these datasets, researchers could construct a comprehensive model of how this compound exerts its biological effects.
A potential integrative omics workflow for this compound is outlined below:
| Omics Layer | Methodology | Potential Insights |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and affected signaling pathways in response to the compound. |
| Proteomics | Mass Spectrometry-based proteomics | Quantification of protein abundance changes and identification of post-translational modifications. |
| Metabolomics | Mass Spectrometry or NMR-based metabolomics | Characterization of metabolic shifts and identification of altered metabolic pathways. |
| Data Integration | Bioinformatics and systems biology tools | Construction of a comprehensive model of the compound's mechanism of action. |
While specific research on this compound using these advanced methodologies is currently limited, the frameworks for high-throughput screening and integrative omics provide a clear and powerful strategy for future research. Such studies are essential to unlock the full therapeutic and biotechnological potential of this and many other chemical compounds.
Q & A
Q. Q1. What are the primary methodologies for isolating and identifying 2-trans-6-cis-Dodecadienal in complex biological matrices?
Answer: Isolation typically involves gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry (MS) for precise identification . Researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate isomers, given the compound’s structural similarity to other dodecadienals. Validation requires comparing retention indices and spectral data against authenticated standards. For biological samples (e.g., insect pheromone extracts), solid-phase microextraction (SPME) is recommended to minimize matrix interference .
Q. Q2. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
Answer: A controlled factorial design is critical. Variables include temperature (e.g., 4°C to 40°C), humidity, and light exposure. Use accelerated stability testing with HPLC-UV to monitor degradation kinetics. For reproducibility, include triplicate samples and negative controls (e.g., inert solvents). Statistical analysis (ANOVA) identifies significant degradation pathways, while Arrhenius modeling predicts shelf-life .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different species?
Answer: Contradictions often arise from species-specific receptor interactions or assay conditions. A meta-analysis of existing literature should categorize results by taxonomic group and experimental parameters (e.g., dosage, delivery method). Follow-up electrophysiological assays (e.g., single-sensillum recordings in insects) or molecular docking simulations can clarify mechanistic disparities. Replicate studies under standardized protocols to minimize variability .
Q. Q4. How can researchers optimize synthetic pathways for this compound to improve yield and stereochemical purity?
Answer: Compare traditional Wittig olefination with modern enzymatic catalysis. For stereochemical control, employ chiral auxiliaries or asymmetric hydrogenation. Use nuclear magnetic resonance (NMR) and circular dichroism (CD) to verify configuration. Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). Green chemistry metrics (e.g., E-factor) should assess sustainability .
Q. Q5. What integrative approaches reconcile discrepancies between computational predictions and empirical data on the compound’s ecological interactions?
Answer: Combine molecular dynamics simulations (e.g., ligand-receptor binding affinities) with field studies (e.g., pheromone trapping efficacy). Validate models using dose-response assays in target organisms. Sensitivity analysis identifies parameters (e.g., binding site mutations) that most affect predictive accuracy. Cross-disciplinary collaboration with ecologists ensures ecological relevance .
Methodological Frameworks
Q. Q6. How should researchers formulate hypotheses when investigating the dual trans/cis configuration’s role in biological signaling?
Answer: Apply the PICO framework:
- Population/Problem: Target organism (e.g., Drosophila melanogaster).
- Intervention: Synthetic this compound vs. analogs.
- Comparison: Wild-type vs. receptor-knockout models.
- Outcome: Behavioral response (e.g., attraction/repulsion).
Hypotheses must align with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. Q7. What statistical methods are appropriate for analyzing dose-dependent effects in bioassays?
Answer: Dose-response curves (logistic regression) quantify EC50/LC50 values. For non-linear relationships, use generalized additive models (GAMs). Bootstrap resampling assesses confidence intervals. Open-source tools like R/Bioconductor ensure reproducibility .
Data Validation and Reproducibility
Q. Q8. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Answer: Publish detailed protocols with step-by-step reaction conditions, including batch-specific data (e.g., solvent purity, catalyst lot numbers). Interlaboratory studies using blinded samples validate methods. Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
Q. Q9. What strategies mitigate bias in secondary data analysis of the compound’s environmental persistence?
Answer: Systematic reviews with PRISMA guidelines reduce selection bias. Assess data quality via the GRADE framework (e.g., sample size, detection limits). Sensitivity analysis excludes outliers, while meta-regression accounts for covariates (e.g., soil pH) .
Ethical and Reporting Standards
Q. Q10. How should researchers address ethical considerations in field studies involving this compound as a pheromone disruptor?
Answer: Follow institutional review boards (IRBs) for non-target species impact assessments. Document potential ecological risks (e.g., unintended species attraction) in protocols. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
